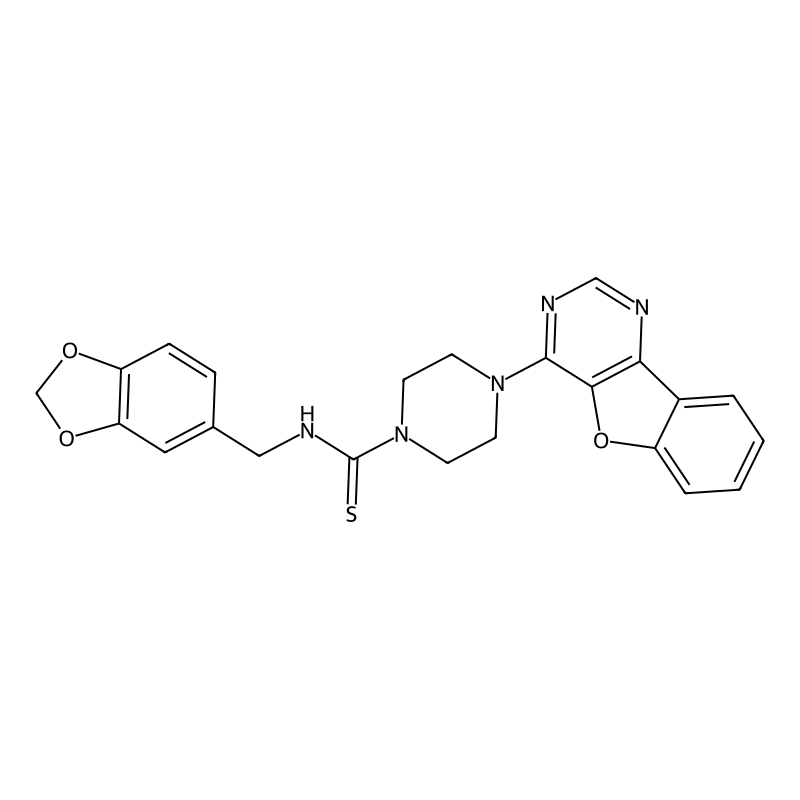

Amuvatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Primary Targets and Mechanisms of Action

Amuvatinib has a dual mechanism of action, targeting both receptor tyrosine kinases (RTKs) and key components of the DNA repair machinery [1] [2].

Table 1: Primary Kinase Targets of this compound

| Target Protein | IC50 Value | Biological Role and Relevance in Cancer |

|---|---|---|

| c-Kit (D816H mutant) | 10 nM [3] | Receptor tyrosine kinase; mutated in gastrointestinal stromal tumors (GIST) and other cancers. [1] [4] |

| PDGFRα (V561D mutant) | 40 nM [3] | Platelet-derived growth factor receptor; implicated in tumor growth and stroma interaction. [1] |

| Flt3 | 81 nM [5] | Receptor tyrosine kinase; often mutated in acute myeloid leukemia (AML). [1] |

| c-Met | ~5 μM [6] | Hepatocyte growth factor receptor; promotes cell survival, migration, and invasion. [1] [6] |

| c-Ret | Suppressed [1] | Receptor tyrosine kinase; involved in cell growth and differentiation. [1] |

| Rad51 | Suppressed [2] | A key protein in the homologous recombination pathway for repairing DNA double-strand breaks. [7] [2] |

The following diagram illustrates how this compound exerts its dual anti-tumor effects by simultaneously inhibiting multiple kinase signaling pathways and disrupting DNA repair.

This compound's dual mechanism of action simultaneously blocks multiple cancer-promoting signaling pathways and disrupts DNA damage repair, leading to cancer cell death and enhanced sensitivity to therapy.

Clinical and Preclinical Applications

Based on its mechanism, this compound has been investigated in clinical trials, primarily in combination with other anti-cancer agents.

Table 2: Key Clinical and Preclinical Findings for this compound

| Cancer Type | Study Type / Model | Key Findings |

|---|---|---|

| Small Cell Lung Cancer (SCLC) | Phase 2 Clinical Trial (N=23) [7] | Combined with platinum-etoposide in platinum-refractory patients. 2 of 23 (8.7%) achieved a centrally confirmed partial response. Durable disease control (>8 months) observed in two subjects with high c-Kit expression. |

| Multiple Myeloma | In vitro (Cell lines & primary cells) [6] [8] | Inhibited MET phosphorylation and induced cell death (up to 55% at 72h with 25 µM). Cytotoxic effects were more pronounced in malignant plasma cells than in non-malignant bone marrow cells. |

| Solid Tumors | Phase 1 & Preclinical Studies [1] [2] [3] | Demonstrated safety and tolerability in Phase 1. Preclinical data shows synergy with DNA-damaging agents (etoposide, radiation) and tumor growth inhibition in xenograft models. |

Experimental Protocols for Key Assays

For researchers, here are methodologies from key studies that demonstrate this compound's activity.

1. Cell Viability / Cytotoxicity Assay (SRB Assay) [5]

- Cell Lines: MiaPaCa-2, PANC-1, and GIST882 cells.

- Procedure:

- Plate cells at a density of 2×10³ to 1×10⁴ cells per well in 96-well plates.

- On day 1, add serial dilutions of this compound (e.g., 0-30 µM, dissolved in DMSO) to the plates in quadruplicate.

- Incubate the plates for 4 days.

- Fix cells with 10% trichloroacetic acid solution.

- Stain with 0.04% Sulforhodamine B (SRB) in 1% acetic acid.

- Wash repeatedly to remove excess dye and dissolve the bound dye in 50 mM Tris solution.

- Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell survival relative to the control (DMSO-treated) wells.

2. Western Blot Analysis for Target Modulation [3]

- Cell Line: LNCaP prostate cancer cells.

- Procedure:

- Treat cells with this compound (e.g., 2, 5, 10 µM) for a specified duration (e.g., 30 hours).

- Lyse cells and extract total protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with specific antibodies, such as:

- Phospho-Akt (Ser473): To assess inhibition of downstream kinase signaling.

- Rad51: To confirm suppression of DNA repair protein expression. [2]

- Use antibodies against total Akt or actin as loading controls.

- Expected Outcome: A dose-dependent decrease in phospho-Akt and Rad51 protein levels indicates successful target inhibition.

3. Homologous Recombination (HR) Efficiency Assay (DR-GFP Assay) [2]

- Principle: This assay uses a cell line engineered with a direct repeat GFP (DR-GFP) reporter. Transfection with an I-SceI endonuclease creates a DNA double-strand break. Functional HR repair results in GFP expression, which can be quantified by flow cytometry.

- Procedure:

- Use H1299 lung carcinoma cells containing the DR-GFP reporter.

- Treat cells with this compound.

- Transfect with an I-SceI expression plasmid.

- After 48-72 hours, analyze the percentage of GFP-positive cells via flow cytometry.

- Data Analysis: A reduction in the percentage of GFP-positive cells in treated samples compared to the control indicates inhibition of homologous recombination efficiency.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The receptor tyrosine kinase inhibitor this compound (MP470) ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (MP470) | RTK Inhibitor [medchemexpress.com]

- 4. This compound (MP470) [gistsupport.org]

- 5. This compound (MP-470) | c-Kit inhibitor | Mechanism [selleckchem.com]

- 6. Targeting MET kinase with the small-molecule inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. A phase 2, open-label, multi-center study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 8. Targeting MET kinase with the small-molecule inhibitor ... [jhoonline.biomedcentral.com]

Amuvatinib preclinical studies in vivo efficacy

Preclinical Efficacy Profile of Amuvatinib

| Cancer Model / Area | Key Findings / Mechanism | Experimental Context & Evidence |

|---|---|---|

| NRAS-Mutant Melanoma | Selective growth inhibition and cytotoxicity in NRAS-mutant cell lines; induced cell cycle arrest (S and G2/M phases) and apoptosis; inhibited Axl, AKT, and MAPK signaling or Axl and AKT signaling [1]. | In vitro analysis of BRAF- and NRAS-mutant melanoma cell lines [1]. |

| Multiple Myeloma | Inhibited MET phosphorylation and downstream AKT and ERK signaling; induced cell death (up to 55% at 72 hours) and growth inhibition in cell lines and primary patient cells [2]. | In vitro studies on myeloma cell lines (e.g., U266) and primary CD138+ cells from patients [2]. |

| Small Cell Lung Cancer (SCLC) | Synergistic effect with etoposide; hypothesized mechanism involves downregulation of Rad51, a key DNA repair protein, potentially overcoming resistance to DNA-damaging agents [3] [4]. | In vitro and in vivo xenograft models [3] [4]. |

| Overarching Mechanism | Multi-targeted tyrosine kinase inhibitor targeting c-KIT, PDGFRα, c-MET, Axl, and Rad51 [1] [3] [5]. | Based on pharmacological profiling [3] [5]. |

Detailed Experimental Protocols

The methodologies from key studies provide a template for evaluating this compound in preclinical models.

1. In Vitro Growth Inhibition and Cytotoxicity (Melanoma Study) [1]

- Cell Culture: A panel of BRAF-mutant and NRAS-mutant melanoma cell lines were grown in standard media.

- Treatment: Cells were treated with increasing doses of this compound for 72 hours.

- Viability Assay: Cell viability was measured using the MTT assay, which assesses metabolic activity.

- IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using software like GraphPad Prism.

- Additional Assays:

- Cell Cycle Analysis: Treated cells were stained with Propidium Iodide and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.

- Apoptosis Analysis: Cells were stained with Annexin V and TMRM, then analyzed by flow cytometry to quantify early and late apoptotic events.

- 3D Spheroid Culture: Cytotoxic effects were confirmed in a more physiologically relevant 3D cell culture model.

2. Signaling and Mechanism Analysis (Multiple Myeloma Study) [2]

- Protein Analysis (Western Blot):

- Proteins were extracted from treated cells using RIPA lysis buffer with protease inhibitors.

- Protein extracts were separated by gel electrophoresis and transferred to a membrane.

- Membranes were probed with antibodies against key proteins (e.g., pMET, MET, pAKT, AKT, pERK, ERK) and a loading control (e.g., GAPDH) to confirm uniform protein loading.

- Cell Death Assay (Annexin V/PI Staining):

- Primary CD138+ cells from myeloma patients were treated with this compound or a control (DMSO) for 24 hours.

- Cells were stained with Annexin V and Propidium Iodide (PI).

- The percentage of cell death was quantified using flow cytometry.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the primary molecular targets of this compound and the downstream signaling pathways it affects, integrating the key findings from the melanoma and multiple myeloma studies.

This compound inhibits multiple receptor tyrosine kinases and Rad51 to block cancer survival signals.

Interpretation of Available Evidence

The available data, while promising, comes with important limitations:

- Heavy Reliance on In Vitro Data: The most detailed mechanistic evidence is from cell culture experiments. The translation of these effects to complex living organisms (in vivo) requires further validation.

- Focus on Specific Cancers: Strong preclinical data exists for NRAS-mutant melanoma, multiple myeloma, and SCLC, but its applicability to other cancer types is less defined.

- Clinical Translation Challenges: As noted in the SCLC study, the efficacy observed in preclinical models did not successfully translate to a predefined clinical endpoint in a phase II trial, highlighting the gap between lab findings and patient benefit [4].

References

- 1. has cytotoxic effects against NRAS- but not BRAF-mutant... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MET kinase with the small-molecule inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A phase 2, open-label, multi-center study of this compound in... | Oncotarget [oncotarget.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Amuvatinib's c-Kit Mutant Inhibition Profile

The table below summarizes the quantitative inhibitory data (IC50 values) of amuvatinib against specific c-Kit mutants, based on cell-free kinase assays [1] [2].

| c-Kit Mutant | IC50 (nM) |

|---|---|

| c-Kit (D816H) | 10 |

| c-Kit (V560G) | 34 |

| c-Kit (V654A) | 127 |

| c-Kit (D816V) | 950 |

This compound also inhibits other kinase targets relevant to cancer pathogenesis, including PDGFRα (V561D) (IC50 = 40 nM), PDGFRα (D842V) (IC50 = 81 nM), Flt3, c-Met, and c-Ret [1] [3] [2].

Key Experimental Protocols

The methodology for obtaining the above data and related experimental details are as follows.

Kinase Inhibition Assay (Cell-Free)

This protocol is used to determine the IC50 values against purified kinase proteins [2].

- Reaction Setup: Incubate the kinase enzyme (e.g., mutant c-Kit) with varying concentrations of this compound and radiolabeled γ-³²P-ATP.

- Incubation: Allow the phosphorylation reaction to proceed for 30 minutes.

- Detection: Electrophorese the reaction mixtures on an acrylamide gel.

- Quantification: Quantitate kinase autophosphorylation by measuring the amount of radioactivity incorporated into the enzyme.

Cell Proliferation Assay (Cell-Based)

This method assesses the compound's potency in inhibiting the growth of cancer cell lines harboring c-Kit mutations [2].

- Cell Lines: GIST882 cells (harboring a c-Kit gain-of-function mutation).

- Procedure:

- Plate cells in 96-well plates at a density of 2 × 10³ to 1 × 10⁴ cells per well.

- On the following day, add serial dilutions of this compound to the plates (in quadruplicate).

- Incubate the cells with the compound for 4 days.

- Fix cells with 10% Trichloroacetic acid and stain with 0.04% Sulforhodamine B (SRB).

- Dissolve the bound dye and measure absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell survival compared to the control (untreated) wells. The reported IC50 for this compound in GIST882 cells is 1.6 µM [2].

Dual Mechanism of Action

This compound's anti-tumor activity is mediated through two primary mechanisms, as illustrated in the signaling pathway below:

This compound's dual mechanism targeting kinase signaling and DNA repair.

Clinical Development and Context

- Clinical Trials: this compound has been evaluated in Phase 1 and 2 clinical trials for advanced solid tumors, including small cell lung cancer (SCLC) and gastrointestinal stromal tumors (GIST) [4] [5] [3].

- Combination Therapy Rationale: Based on its DNA repair suppression mechanism, this compound has been studied in combination with DNA-damaging agents (like platinum-etoposide chemotherapy) to overcome drug resistance and sensitize tumor cells [4] [3].

- Formulation Improvement: Early studies used a dry-powder capsule (DPC) formulation with low systemic exposure. A subsequent lipid-suspension capsule (LSC) formulation significantly improved bioavailability, with 300 mg administered every 8 hours established as the clinical dose for later-stage studies [6].

References

- 1. This compound (MP470) | RTK Inhibitor [medchemexpress.com]

- 2. This compound (MP-470) | c-Kit inhibitor | Mechanism [selleckchem.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A phase 2, open-label, multi-center study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase I, first-in-human dose-escalation study of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, tolerability, and pharmacokinetics of this compound ... [pubmed.ncbi.nlm.nih.gov]

Amuvatinib historical development and discovery

Drug Profile and Mechanism of Action

Amuvatinib (also known as MP-470, HPK-56) is a synthetic carbothioamide and a small-molecule, multi-targeted tyrosine kinase inhibitor [1]. It was originated by Montigen and developed by Astex Pharmaceuticals [2].

Its primary mechanisms of action include:

- Tyrosine Kinase Inhibition: Targets and inhibits mutant c-KIT, PDGFRα (Platelet-Derived Growth Factor Receptor Alpha), c-Met, and FLT3 [2] [1].

- DNA Repair Suppression: Potentiates the effect of DNA-damaging agents (like chemotherapy and radiation) by suppressing RAD51, a key protein in the homologous recombination DNA repair pathway [1] [3].

The diagram below illustrates how this compound targets multiple pathways to exert anti-tumor effects.

This compound's multi-targeted mechanism of action involves inhibiting key tyrosine kinases and suppressing DNA repair.

Preclinical and Clinical Development Timeline

This compound was investigated in Phase 1 and Phase 2 trials for various advanced solid tumors. Its development was discontinued after a Phase II trial in small cell lung cancer (SCLC) failed to meet its primary endpoint [4].

| Development Phase | Key Findings & Outcomes | References |

|---|---|---|

| Preclinical Studies | Showed synergy with DNA-damaging chemo (etoposide) and radiation; inhibited growth in SCLC cell lines and xenografts. | [1] |

| Phase 1B Trial (2014) | Combined with 5 standard chemo regimens; well-tolerated, no MTD reached; antitumor activity in neuroendocrine, NSCLC, and SCLC tumors. | [3] |

| Phase 2 Trial (ESCAPE) | Studied with carboplatin/etoposide in resistant/relapsed SCLC; clinical benefit rate of 22-23% failed to meet the predefined endpoint. | [1] [4] |

| Discontinuation (Sep 2012) | Development officially discontinued after Phase II results showed a 9.5% response rate, below the pre-specified threshold. | [2] [4] |

Key Quantitative Data from Clinical Trials

The table below summarizes efficacy and safety data from the pivotal Phase 1B trial and the Phase 2 ESCAPE trial.

| Trial Parameter | Phase 1B Trial (N=97) | Phase 2 ESCAPE Trial (Evaluable N=21) |

|---|---|---|

| Primary Objective | Estimate MTD & safety of 5 combination regimens | Evaluate response rate in resistant/relapsed SCLC |

| Dosing | This compound (100–800 mg/day) + chemo | This compound (300 mg, thrice daily) + platinum/etoposide |

| Overall Response Rate (ORR) | 12% (Partial Responses) | 9.5% (Partial Responses) |

| Clinical Benefit Rate | 45% (Stable Disease) | 22-23% |

| Common Adverse Events | Fatigue, alopecia, diarrhea, nausea, neutropenia, anemia, thrombocytopenia | Information not specified in results |

Conclusion for Researchers

This compound represents a case study in drug development where a compound with a rational, multi-targeted design and promising preclinical synergy with DNA-damaging agents did not demonstrate sufficient efficacy in later-stage clinical trials to warrant further development [4] [3]. Its history underscores the challenge of translating preclinical mechanistic insights into clinical success.

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 2. - Astex Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

- 3. Phase 1B study of this compound in combination with five standard... [link.springer.com]

- 4. BioCentury - Astex discontinues this compound development [biocentury.com]

Comprehensive Application Notes: Amuvatinib in Combination with Platinum-Etoposide Chemotherapy for Small Cell Lung Cancer

Drug Background and Mechanism of Action

Amuvatinib (MP-470) is an oral, multi-targeted tyrosine kinase inhibitor that has been investigated in combination with standard platinum-etoposide (EP) chemotherapy for the treatment of small cell lung cancer (SCLC). This small molecule therapeutic exhibits a dual mechanism of action targeting key pathways involved in cancer progression and treatment resistance. This compound potently inhibits mutant forms of receptor tyrosine kinases including c-Kit, PDGFRα, c-MET, and FLT3, which are implicated in tumor growth and survival signaling pathways. Additionally, it disrupts DNA damage repair mechanisms through suppression of RAD51, a critical protein in the homologous recombination repair pathway for DNA double-strand breaks. This unique combination of targets positioned this compound as a promising candidate to enhance chemotherapy efficacy in SCLC, particularly by countering DNA repair mechanisms that contribute to platinum resistance [1] [2].

The developmental status of this compound has evolved through clinical testing. Early phase I trials established the safety profile of this compound as a single agent in patients with advanced solid tumors, demonstrating tolerability up to 1,500 mg/day without reaching a maximum tolerated dose. The drug subsequently advanced to a phase II clinical trial (ESCAPE study) in combination with platinum-etoposide chemotherapy specifically for platinum-refractory SCLC patients. However, development for SCLC has been discontinued following the results of the phase II trial, which did not meet its primary efficacy endpoint in an unselected patient population. The drug remains an investigational compound that is available for licensing according to current database records [3] [4].

Clinical Trial Design and Objectives

ESCAPE Study Structure

The ESCAPE trial (NCT01357395) was designed as a phase II, open-label, multi-center study to evaluate the safety and potential benefit of this compound in combination with standard platinum-etoposide chemotherapy in SCLC patients who had demonstrated resistance to prior platinum-based treatment. The study employed a Simon two-stage design, requiring at least three centrally confirmed responses in the first 21 enrolled subjects to proceed to the second stage. The trial ultimately enrolled 24 subjects between September 2011 and May 2012, with 23 receiving the study treatment. The primary objective was to assess the overall objective response rate (complete or partial response per RECIST 1.1 criteria), while secondary endpoints included disease control rate, progression-free survival, overall survival, duration of response, pharmacokinetic interactions, and safety/tolerability profile [5] [1].

Patient Population Characteristics

The study focused on a platinum-refractory population with SCLC, representing a clinical scenario with limited treatment options and poor prognosis. Key eligibility criteria required patients to have histologically or cytologically confirmed SCLC with measurable disease per RECIST guidelines that met one of the following conditions: (1) disease progression during platinum-etoposide chemotherapy; (2) relapse within 90 days after completing platinum-etoposide chemotherapy; or (3) stable disease as best response after at least two cycles of platinum-etoposide chemotherapy. The baseline characteristics of enrolled patients reflected a challenging population with advanced disease: 96% had extensive-stage SCLC, the mean age was 62 years (range 44-80), and patients had received 1-3 prior anticancer regimens. The majority of patients (70%) had previously received carboplatin/etoposide, while the remainder received cisplatin/etoposide or a combination [5] [1].

Table 1: Baseline Characteristics of Patients in the ESCAPE Trial (N=23)

| Characteristic | Value |

|---|---|

| Mean Age (years) | 62 (range 44-80) |

| Gender (% male/female) | 48%/52% |

| Race (% White/African American) | 87%/13% |

| Disease Stage (% extensive-stage/limited-stage) | 96%/4% |

| ECOG Performance Status (% 0/1/2) | 22%/57%/22% |

| Prior Anticancer Regimens (median) | 1 (range 1-3) |

| Study Disease at Entry | |

| - Disease progression during EP chemotherapy | 39% |

| - Relapse ≤90 days from previous EP treatment | 48% |

| - Stable disease after ≥2 cycles of EP | 13% |

Efficacy Outcomes and Biomarker Analysis

Primary and Secondary Endpoints

The efficacy results from the ESCAPE trial demonstrated limited activity of the this compound combination in the overall platinum-refractory SCLC population. Among 23 treated subjects, four partial responses (17.4%) were observed according to RECIST 1.1 criteria. However, only two of these responses (8.7%) were centrally confirmed, with response durations of 119 and 151 days respectively. Additionally, three subjects (13%) achieved confirmed stable disease. The independent assessment determined that among the first 21 subjects, fewer than three had a confirmed response, which did not meet the pre-specified threshold for continuing to the second stage of the Simon two-stage design. Consequently, enrollment was concluded after stage one, and the study did not meet its primary endpoint [1] [6].

The secondary efficacy endpoints provided additional context for interpreting the limited clinical activity observed. The disease control rate (including partial responses and stable disease) was approximately 30%, suggesting that a subset of patients derived some benefit from the combination therapy. The progression-free survival and overall survival data at the 6-month timepoint were collected as secondary outcomes, though detailed results were not provided in the available sources. The pharmacokinetic analyses indicated that co-administration of this compound did not significantly alter exposure levels of etoposide or carboplatin, suggesting that the lack of robust efficacy was not attributable to drug-drug interactions affecting chemotherapy pharmacokinetics [5] [1].

Biomarker Correlations and Subgroup Findings

A potentially important biomarker correlation emerged from retrospective analysis of tumor samples. c-Kit expression was measured by H-score in available patient samples, with two subjects demonstrating H-scores ≥100. These two patients experienced durable disease control with durations of 151 and 256 days, respectively, suggesting that high c-Kit expression might identify a patient subgroup more likely to benefit from this compound therapy. This finding is biologically plausible given that c-Kit is one of the primary kinase targets of this compound, and supports the hypothesis for biomarker-driven selection in future studies of this agent. The correlation between c-Kit expression and treatment response suggests that the failure to meet the primary endpoint in the overall trial population may reflect the lack of biomarker selection rather than absolute lack of drug activity [1] [6].

Table 2: Efficacy Outcomes of this compound Combination Therapy in Platinum-Refractory SCLC

| Efficacy Parameter | Result | Notes |

|---|---|---|

| Overall Response Rate | 8.7% (2/23) | Centrally confirmed partial responses only |

| Partial Responses (Investigator-assessed) | 17.4% (4/23) | Includes unconfirmed responses |

| Stable Disease | 13% (3/23) | Confirmed stable disease |

| Disease Control Rate | ~30% | Partial responses + stable disease |

| Response Duration in Confirmed PRs | 119, 151 days | Two patients with centrally confirmed responses |

| Disease Control in High c-Kit Expressors | 151, 256 days | Two patients with c-Kit H-score ≥100 |

Safety and Tolerability Profile

The safety analysis from the ESCAPE trial indicated that this compound in combination with platinum-etoposide chemotherapy was generally manageable, though with a notable toxicity profile. Among the 23 treated subjects, four patients (17%) discontinued treatment due to adverse events, while three additional subjects (13%) withdrew consent or were withdrawn due to physician decision. There were three deaths (13%) reported during the study, though the relationship to study treatment was not specified in the available sources. The phase I trial of single-agent this compound had previously established that the drug was well-tolerated up to 1,500 mg/day without reaching a maximum tolerated dose, suggesting that the toxicity observed in the ESCAPE trial likely represented the combined effects of this compound with chemotherapy rather than this compound alone [1] [4].

The specific adverse events associated with the combination therapy were not detailed in the available search results. However, the phase I trial of single-agent this compound reported no dose-limiting toxicities at doses up to 1,500 mg/day, with five patients experiencing serious adverse events that were deemed unrelated to treatment. The pharmacokinetic properties of this compound were noted to be variable, with exposure levels significantly improved when administered in lipid-suspension capsules compared to dry-powder capsules. This formulation difference may have implications for the optimal administration of the drug in future studies. The combination of this compound with platinum-etoposide chemotherapy did not demonstrate pharmacokinetic interactions that altered exposure to the chemotherapy agents, suggesting that the toxicity profile reflected additive toxicities rather than synergistic interactions that increased chemotherapy exposure [1] [4].

Detailed Experimental Protocol and Methodology

Treatment Regimen and Dosage

The ESCAPE trial protocol specified a precise treatment regimen combining this compound with platinum-etoposide chemotherapy. Patients received This compound at 300 mg orally three times daily (TID) continuously throughout 21-day treatment cycles. This was combined with the same specific platinum-etoposide regimen that patients had previously received before progression or relapse, including any prior dose reductions implemented for toxicity management. The platinum agents administered were either carboplatin (target AUC 5-6) or cisplatin, combined with etoposide (80-100 mg/m² × 3 days), reflecting real-world variations in standard EP chemotherapy regimens. A distinctive run-in period was incorporated in cycle 1 only, consisting of this compound administration for three days prior to initiation of platinum-etoposide chemotherapy. This design element aimed to assess the biological effects of this compound monotherapy before combination treatment [5] [1].

The treatment duration continued until disease progression, unacceptable toxicity, withdrawal of consent, or death. The dose modification guidelines for this compound and chemotherapy components were not explicitly detailed in the available sources, though the protocol specified that patients would receive the same dose and schedule of EP chemotherapy as their last prior regimen, including any previous dose reductions. The response assessment was conducted according to RECIST 1.1 criteria, with both investigator assessment and independent central review to ensure objective evaluation of the primary endpoint. The pharmacokinetic sampling protocol was designed to characterize this compound and metabolite exposures, as well as potential interactions with platinum-etoposide chemotherapy components [5] [1].

Key Inclusion and Exclusion Criteria

The patient selection criteria for the ESCAPE trial were specifically designed to identify the platinum-refractory SCLC population most likely to benefit from the combination therapy. Key inclusion criteria required patients to be ≥18 years of age with histologically or cytologically confirmed SCLC and measurable disease per RECIST guidelines. Patients must have demonstrated one of three patterns of platinum resistance: (1) disease progression during platinum-etoposide chemotherapy; (2) relapse within 90 days after completing platinum-etoposide chemotherapy; or (3) stable disease as best response after at least two cycles of platinum-etoposide chemotherapy. Additional requirements included ECOG performance status of 0-2, adequate organ function, and QTc interval <450 msec on screening ECG [5] [1].

The exclusion criteria eliminated potential candidates with prior exposure to this compound, those deemed no longer eligible for EP chemotherapy due to toxicity, patients with ongoing unresolved toxicity from prior treatment (unless stable and not compromising safety), and those with mixed SCLC and non-small cell lung cancer histology. Additional exclusion factors included untreated, unstable, or symptomatic brain metastases, hypersensitivity to this compound or any agents in the regimen, and life-threatening illness or medical conditions that could compromise patient safety or interfere with study outcomes according to investigator judgment. These criteria were designed to select a homogeneous patient population with genuine platinum resistance while minimizing confounding safety issues [5].

Table 3: Detailed Treatment Protocol Components

| Component | Specification | Administration Details |

|---|---|---|

| This compound | 300 mg orally three times daily | Continuous dosing throughout 21-day cycles |

| Platinum Agent | Carboplatin (AUC 5-6) or Cisplatin | Per patient's previous regimen prior to progression |

| Etoposide | 80-100 mg/m² × 3 days | Per patient's previous regimen prior to progression |

| Cycle Length | 21 days | Continued until progression or unacceptable toxicity |

| This compound Run-in | 3 days prior to Cycle 1 chemotherapy | This compound monotherapy before combination |

| Response Assessment | RECIST 1.1 | Every 2 cycles (6 weeks) |

Pathway Diagrams and Mechanism Visualization

This compound Dual Mechanism of Action

Clinical Trial Design and Outcomes Flowchart

Conclusion and Research Implications

The ESCAPE trial experience with this compound in combination with platinum-etoposide chemotherapy provides important insights for future drug development in platinum-refractory small cell lung cancer. While the study did not meet its primary efficacy endpoint in the overall intention-to-treat population, the correlation between high c-Kit expression and improved disease control duration suggests a potential biomarker-defined patient subgroup that might derive meaningful benefit from this therapeutic approach. This finding underscores the importance of biomarker-driven patient selection in future clinical trials investigating targeted therapies in molecularly heterogeneous malignancies like SCLC [1] [6].

The dual mechanism of action targeting both receptor tyrosine kinases and DNA repair pathways remains scientifically compelling for overcoming platinum resistance in SCLC. Future research directions should include validating c-Kit as a predictive biomarker in larger patient cohorts, exploring alternative combination strategies with other DNA-damaging agents, and investigating the potential of this compound in other tumor types with documented c-Kit alterations or homologous recombination deficiencies. Although development for SCLC has been discontinued, the protocol details and mechanistic insights from the ESCAPE trial provide valuable guidance for researchers developing similar combination therapies targeting treatment resistance in solid tumors [1] [2] [6].

References

- 1. A phase 2, open-label, multi-center study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. - Astex Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

- 4. A phase I, first-in-human dose-escalation study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase 2, Open-Label Study of this compound in Combination ... [trial.medpath.com]

- 6. A phase 2, open-label, multi-center study of this compound in ... [oncotarget.com]

Amuvatinib Phase I Clinical Trial Protocol: Dose Escalation Design and Key Findings

Introduction and Mechanism of Action

Amuvatinib (MP-470) is a novel, orally administered multi-targeted tyrosine kinase inhibitor with a unique mechanism of action targeting multiple oncogenic pathways. This small molecule carbothioamide compound exhibits potent inhibitory activity against mutant c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and the DNA repair protein Rad51 [1] [2]. Preclinical data demonstrates that this compound competes with ATP for binding at the catalytic site of these kinases, leading to disruption of critical signaling pathways involved in tumor proliferation and survival [3].

The dual mechanism of this compound sets it apart from other targeted therapies: it simultaneously inhibits receptor tyrosine kinases while disrupting DNA repair mechanisms through Rad51 suppression [1]. This combination is particularly relevant for overcoming resistance to DNA-damaging chemotherapeutic agents. In vitro studies show this compound has synergistic activity with etoposide and other DNA-damaging agents, providing rationale for combination therapy approaches [4] [5]. The compound has demonstrated in vivo activity in human xenograft models, supporting its advancement to clinical trials [1].

Phase I Trial Design and Methodology

Trial Overview and Objectives

The first-in-human phase I clinical trial (NCT00894894) employed an accelerated titration, dose-escalation design to evaluate this compound as a single agent in patients with advanced solid tumors refractory to standard therapies [1] [2]. The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended phase II dose. Secondary objectives included evaluation of the pharmacokinetic profile, preliminary antitumor activity, and pharmacodynamic effects on target proteins.

Patient Population and Eligibility

The trial enrolled 22 patients with histologically confirmed advanced solid tumors that were refractory to standard therapy or for which no standard therapy existed. Key eligibility criteria included: age ≥18 years, ECOG performance status of 0-2, adequate hematological, hepatic and renal function, and measurable or evaluable disease. Patients with uncontrolled brain metastases, active infections, or significant cardiac history were excluded. All participants provided written informed consent following institutional guidelines [1].

Dose Escalation Schedule and Administration

This compound was administered orally as dry powder capsules (DPC) in 28-day cycles using an accelerated titration design. The dose escalation scheme progressed through multiple cohorts until the maximum administered dose was reached:

Table 1: Dose Escalation Scheme

| Dose Level | Dose Schedule | Number of Patients | Cycle Duration |

|---|---|---|---|

| 100 mg | Once daily | Not specified | 28 days |

| 200 mg | Once daily | Not specified | 28 days |

| 400 mg | Once daily | Not specified | 28 days |

| 800 mg | Once daily | Not specified | 28 days |

| 1200 mg | Once daily | Not specified | 28 days |

| 1500 mg | Once daily or divided doses | Not specified | 28 days |

Doses could be administered as a single daily dose or in divided doses, with the 1500 mg dose level exploring both schedules [1] [2]. Treatment continued until disease progression or unacceptable toxicity, with patients receiving 1-6 cycles of therapy during the trial.

Safety and Efficacy Assessments

Safety evaluations included continuous monitoring of adverse events, serial laboratory tests (hematology, chemistry), electrocardiograms, and physical examinations. Dose-limiting toxicities were defined as specific adverse events occurring during the first treatment cycle including: grade 4 neutropenia lasting >5 days, grade 3-4 neutropenia with fever, grade 4 thrombocytopenia, grade 3-4 non-hematologic toxicity (except nausea/vomiting responsive to therapy), and treatment delay >2 weeks due to toxicity.

Tumor response was assessed using RECIST criteria (version not specified) with radiographic evaluations every 2 cycles. Pharmacodynamic assessments included evaluation of Rad51 expression in paired skin punch biopsies from a subset of patients [1].

Key Findings and Outcomes

Safety and Tolerability Profile

The phase I trial demonstrated that this compound DPC was well tolerated across all dose levels up to 1500 mg/day. Notably, no dose-limiting toxicities were reported, and the maximum tolerated dose was not reached within the investigated dose range [1] [2]. Five patients experienced serious adverse events, but all were judged unrelated to this compound treatment.

The favorable safety profile supported further investigation of this compound, though the dry powder capsule formulation demonstrated low and variable exposure levels in pharmacokinetic analyses [1]. Subsequent formulations explored lipid-suspension capsules to improve bioavailability [4].

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic analysis revealed low and variable exposure with the dry powder capsule formulation, which informed subsequent formulation development. Despite the pharmacokinetic limitations, pharmacodynamic evidence of target inhibition was observed in a patient with gastrointestinal stromal tumor (GIST) who showed decreased Rad51 expression in skin punch biopsies on days 15 and 29 of treatment [1] [2].

Table 2: Key Clinical Findings from Phase I Trial

| Parameter | Result | Clinical Significance |

|---|---|---|

| Maximum Administered Dose | 1500 mg/day | MTD not established |

| Dose-Limiting Toxicities | None reported | Favorable safety profile |

| Treatment Cycles Completed | 1-6 cycles | Demonstrates tolerability |

| Notable Efficacy Signal | GIST patient with stable disease | Activity in TKI-refractory disease |

| Pharmacodynamic Evidence | Reduced Rad51 in skin biopsies | Proof of target engagement |

| Serious Adverse Events | 5 patients (all unrelated) | Clean safety profile |

Preliminary Efficacy Observations

Despite the phase I trial's primary focus on safety, promising signals of clinical activity were observed. One patient with GIST who had previously failed imatinib and sunitinib demonstrated a 2-[18F]fluoro-2-deoxyglucose positron emission tomography response and achieved stable disease [1] [2]. This preliminary evidence of activity in a treatment-resistant population provided rationale for further investigation of this compound in GIST and other solid tumors.

Subsequent Clinical Development

Phase II Combination Trial in SCLC

Building on the phase I safety data, a phase II study evaluated this compound in combination with platinum-etoposide chemotherapy in platinum-refractory small cell lung cancer (SCLC) patients [4] [5]. This open-label, multicenter trial administered this compound at 300 mg three times daily alongside the same platinum-etoposide regimen that patients had previously failed.

The trial employed a Simon 2-stage design requiring ≥3 centrally confirmed responses in the first 21 patients to proceed. Although the primary endpoint was not met (only 2 of 23 patients achieved confirmed partial responses), promising activity was observed in patients with high c-Kit expression (H-score ≥100), suggesting a potential biomarker for patient selection in future studies [4] [5].

Exploration in Multiple Myeloma

Preclinical investigations extended this compound evaluation to hematological malignancies. In multiple myeloma models, this compound demonstrated concentration-dependent cytotoxicity in primary CD138+ myeloma cells and cell lines [3]. Treatment with 25 μM this compound resulted in time-dependent cell death: 28% at 24 hours, 40% at 48 hours, and 55% at 72 hours. This cytotoxicity correlated with inhibition of MET phosphorylation and downstream signaling pathways, supporting the therapeutic potential of this compound in myeloma [3].

Experimental Protocols

In Vitro Cytotoxicity Assay Protocol

Purpose: To evaluate this compound-induced cytotoxicity in cancer cell lines and primary cells. Materials: Cancer cell lines (e.g., U266 myeloma cells), primary CD138+ cells from patients, this compound stock solution, cell culture media, annexin V/PI apoptosis detection kit, flow cytometer. Procedure:

- Culture cells in appropriate media and maintain at 37°C in 5% CO₂

- Seed cells in 96-well plates at optimized density (e.g., 5,000-10,000 cells/well)

- After 24 hours, treat with this compound at concentrations ranging from 1-25 μM

- Include DMSO vehicle controls

- Assess cell viability at 24, 48, and 72 hours using annexin V/PI staining

- Analyze by flow cytometry to quantify apoptosis

- Calculate IC₅₀ values using non-linear regression analysis [3]

MET Phosphorylation Inhibition Assay

Purpose: To demonstrate target engagement by assessing inhibition of MET phosphorylation. Materials: Cell lines expressing MET (e.g., U266), this compound, HGF ligand, phospho-MET specific antibody, total MET antibody, Western blot equipment. Procedure:

- Serum-starve cells overnight to reduce basal phosphorylation

- Pre-treat with this compound (5, 10, 25 μM) for 2 hours

- Stimulate with HGF (50 ng/mL) for 15 minutes

- Lyse cells and quantify protein concentration

- Perform Western blotting with phospho-MET and total MET antibodies

- Detect bands using enhanced chemiluminescence

- Quantify band intensity to determine percentage inhibition [3]

Rad51 Expression Modulation Assay

Purpose: To evaluate this compound's effect on DNA repair protein Rad51. Materials: Cancer cell lines, skin punch biopsies from patients, Rad51 antibody, immunohistochemistry or Western blot supplies. Procedure:

- Treat cells with this compound (concentration range: 1-10 μM) for 24-48 hours

- For clinical samples, obtain paired skin punch biopsies pre-treatment and on days 15 and 29

- Process samples for protein extraction or formalin-fixation and paraffin-embedding

- Perform Western blotting or immunohistochemistry for Rad51 detection

- Quantify expression changes relative to controls [1]

Signaling Pathways and Mechanisms

Diagram 1: this compound mechanism of action showing multi-targeted inhibition of tyrosine kinases and DNA repair pathways

The diagram illustrates this compound's unique dual mechanism targeting both receptor tyrosine kinases (KIT, PDGFRα, MET) and DNA repair pathways through Rad51 inhibition. Simultaneous targeting of these complementary pathways contributes to its anti-proliferative effects and potential for combination with DNA-damaging agents [1] [3].

Conclusion and Future Directions

The phase I dose escalation trial of this compound established its favorable safety profile with no MTD reached up to 1500 mg/day of the dry powder capsule formulation. While pharmacokinetic limitations were noted with this formulation, promising clinical activity was observed in a treatment-refractory GIST patient, supporting further development [1] [2].

Subsequent research has explored this compound in combination regimens, particularly with DNA-damaging agents where its Rad51 inhibitory mechanism provides strong scientific rationale [4] [5]. The identification of potential predictive biomarkers such as c-Kit expression levels may enable better patient selection in future clinical trials [4].

Future development should focus on optimized formulations with improved bioavailability, biomarker-driven patient selection, and rational combination strategies based on this compound's unique dual mechanism of action targeting both tyrosine kinase signaling and DNA repair pathways.

References

- 1. A phase , first-in-human I - dose study of escalation ... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. A phase , first-in-human I - dose study of escalation ... This compound [mayoclinic.elsevierpure.com]

- 3. Targeting MET kinase with the small-molecule inhibitor ... [jhoonline.biomedcentral.com]

- 4. A phase 2, open-label, multi-center study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase 2, open-label, multi-center study of this compound ... | Oncotarget [oncotarget.com]

Quantitative Cytotoxicity and Antiviral Activity of Amuvatinib

The table below summarizes key quantitative data from various in vitro studies on amuvatinib.

| Cell Line / System | Assay Type | Exposure Time | Key Metric & Value | Context / Effect | Citation |

|---|---|---|---|---|---|

| Caco-2 (Human colorectal adenocarcinoma) | SARS-CoV-2 Cytopathicity Inhibition | 48 hours | IC₅₀ = 0.02 μM | Inhibition of virus-induced cell death | [1] |

| Caco-2 (Human colorectal adenocarcinoma) | Cell Viability (Cytotoxicity) | 48 hours | CC₅₀ = 0.06 μM | Compound toxicity (ATP measurement) | [1] |

| Vero E6 (African green monkey kidney) | Anti-SARS-CoV-2 Activity (qRT-PCR) | 48 hours | EC₅₀ = 0.36 μM | Inhibition of viral infection | [2] |

| Vero E6 (African green monkey kidney) | Anti-SARS-CoV-2 Activity (TCID₅₀) | 48 hours | EC₅₀ = 0.45 μM | Inhibition of viral propagation | [2] |

| U266 (Multiple Myeloma) | Cell Viability/Growth Inhibition | 48 hours | ~40% Cell Death at 25 μM | Anticancer activity | [3] [4] |

| Primary Myeloma (CD138+) | Apoptosis (Annexin V/PI) | 24 hours | 20-67% Increase in cell death at 25 μM | Anticancer activity in patient cells | [3] [4] |

| DLD1 (Colon Cancer) | Selective Toxicity (Crystal Violet) | 48 hours | Enhanced toxicity | Under glucose starvation | [5] |

| LNCaP (Prostate Cancer) | Cell Viability | 4 days | IC₅₀ ≈ 4 μM | Anticancer activity | [1] |

Detailed Experimental Protocols

Here are step-by-step methodologies for key assays used in this compound studies.

Protocol 1: SARS-CoV-2 Cytopathicity Inhibition Assay (High-Content Imaging)

This protocol is adapted from a large-scale drug repurposing screen [6] and data on this compound's activity [1].

- 1. Cell Seeding and Culture: Seed Caco-2 cells in 96-well microtiter plates and grow them to a confluent monolayer using MEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.

- 2. Compound Preparation and Treatment: Prepare this compound in DMSO and add it to the cell culture medium to the desired final concentration (e.g., 0.02-20 μM). The final DMSO concentration should be normalized across all wells (typically 0.1%).

- 3. Viral Infection: Immediately after compound addition, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI = 0.01). Include control wells: virus-free negative control (100% viability) and virus-infected positive control (0% inhibition).

- 4. Incubation and Fixation: Incubate the plates for 48 hours. After incubation, remove the medium and carefully fix the cells with 3% paraformaldehyde in PBS. Note: All procedures with live virus must follow biosafety level 3 (BSL-3) protocols, and plates must be disinfected before removal from containment [6].

- 5. Image Acquisition and Analysis: Acquire images using a high-content imaging system (e.g., PerkinElmer Operetta) with a 10x objective in digital phase contrast (DPC) mode, capturing multiple fields per well. Use image analysis software (e.g., PerkinElmer Columbus) to perform:

- Cell Detection: Identify individual cells based on size and contrast.

- Confluence Calculation: Calculate the percentage of cell confluence in each well.

- 6. Data Normalization and Analysis: Normalize the data using the controls [6]:

% Inhibition of Cytopathicity = [(Test_well - Positive_control) / (Negative_control - Positive_control)] * 100- Fit concentration-response data using a four-parameter logistic model to determine IC₅₀ values.

Protocol 2: Cell Viability and Cytotoxicity Assessment (ATP Quantification)

This method is used to determine general cell viability and compound cytotoxicity, distinct from virus-specific effects [6] [1].

- 1. Cell Plating: Harvest and seed target cells (e.g., Caco-2, U266, LNCaP) in white-walled, clear-bottom 384-well plates at a density optimized for logarithmic growth (e.g., 2,000 cells/well in 20 μL medium). Incubate for 20 hours to allow cell attachment.

- 2. Compound Treatment: Add this compound in a dose-response series using a liquid handler. Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

- 3. ATP Detection: Equilibrate plates to room temperature for 10 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of the culture medium in each well. Shake the plates to induce cell lysis, and then incubate in the dark for 10 minutes to stabilize the luminescent signal.

- 4. Signal Measurement and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

- Calculate

% Cell Viability = (Luminescence_of_treated_well / Average_Luminescence_of_untreated_control_wells) * 100. - The CC₅₀ (cytotoxic concentration 50%) is the concentration that reduces cell viability to 50%.

- Calculate

Protocol 3: Assessment of Apoptosis by Flow Cytometry

This protocol is used to measure this compound-induced programmed cell death, particularly in cancer cell studies [3] [4].

- 1. Cell Treatment: Treat cells (e.g., primary myeloma CD138+ cells or established cell lines) with this compound (e.g., 25 μM) or vehicle control (DMSO) for 16-24 hours.

- 2. Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

- 3. Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

- 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The populations are distinguished as follows:

- Viable cells: Annexin V-negative, PI-negative.

- Early apoptotic cells: Annexin V-positive, PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

- 5. Data Quantification: The total percentage of cell death is calculated as the sum of early and late apoptotic cells from the treated sample, minus the baseline apoptosis in the untreated control.

Experimental Workflow for Cytotoxicity Screening

The diagram below illustrates the key decision points in designing an in vitro cytotoxicity assay for this compound.

Key Mechanisms of Action in Cytotoxicity

This compound's cytotoxicity stems from its multi-targeted nature, which is relevant in both cancer and antiviral contexts:

- Receptor Tyrosine Kinase (RTK) Inhibition: this compound is a potent multi-targeted inhibitor of c-Kit, PDGFRα, Flt3, and c-Met [7] [1]. In multiple myeloma, inhibition of c-Met and its downstream signaling pathways (AKT and ERK) leads to growth inhibition and cell death [3] [4].

- DNA Repair Disruption (RAD51 Inhibition): The compound suppresses the DNA repair protein Rad51, inhibiting Homologous Recombination (HR) repair. This mechanism sensitizes tumor cells to DNA-damaging agents like radiation and chemotherapy, and can induce cytotoxicity as a single agent by disrupting DNA damage repair [8] [1].

- Antiviral Action via ACE2 Cleavage Inhibition: Against SARS-CoV-2, this compound does not directly target the virus but acts on a host protein. It blocks viral entry at the binding-attachment step by inhibiting the cleavage of the ACE2 receptor, which reduces the availability of soluble ACE2 (sACE2) needed for infection [2].

- Metabolic Targeting: Under conditions of glucose starvation, which mimics the microenvironment of solid tumors, this compound and its derivatives exhibit enhanced toxicity. This is associated with a reduction in mitochondrial membrane potential and inhibition of the mTOR signaling pathway, disrupting the metabolic adaptations of cancer cells [5].

Critical Considerations for Experimental Design

- Cell Line and Context Selection: The potency of this compound varies significantly depending on the cell line and biological context. For instance, it is more toxic to prostate cancer LNCaP cells (IC₅₀ ~4 μM) than to DU-145 cells [1]. Always choose a relevant model for your research question.

- Solvent and Concentration: this compound is typically dissolved in DMSO. Final DMSO concentrations in assays should be kept low (e.g., 0.1%) to avoid solvent toxicity. Given its high potency in some assays (sub-micromolar IC₅₀), prepare fresh, accurate stock solutions and perform careful serial dilutions.

- Cytotoxicity vs. Antiviral Activity: Distinguish between general cytotoxicity (CC₅₀) and specific antiviral activity (IC₅₀/EC₅₀). A good antiviral candidate has a high Selectivity Index (SI = CC₅₀ / EC₅₀). The data for this compound in Caco-2 cells shows a relatively low SI, which is a critical point for interpretation [1].

- Assay Duration: The exposure time can influence the outcome. Short-term treatments (24h) may be sufficient to induce apoptosis in sensitive cancer cells, while longer incubations (48-72h) are standard for viability and antiviral assays [3] [6].

I hope these detailed application notes and protocols assist in your research. Should you require further clarification on any specific method, please feel free to ask.

References

- 1. This compound (MP470) | RTK Inhibitor [medchemexpress.com]

- 2. This compound Blocks SARS-CoV-2 Infection at the Entry Step ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MET kinase with the small-molecule inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MET kinase with the small-molecule inhibitor ... [jhoonline.biomedcentral.com]

- 5. The this compound Derivative, N-(2H-1,3-Benzodioxol-5-yl) [pmc.ncbi.nlm.nih.gov]

- 6. A SARS-CoV-2 cytopathicity dataset generated by high- ... [nature.com]

- 7. This compound (MP-470) | c-Kit inhibitor | Mechanism [selleckchem.com]

- 8. The receptor tyrosine kinase inhibitor this compound (MP470) ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Amuvatinib in SCLC Xenograft Models

Introduction to SCLC Biology and Amuvatinib Rationale

Small cell lung cancer (SCLC) represents approximately 15% of all lung cancers and is characterized by its exceptional aggressiveness and dismal prognosis, with a 5-year survival rate below 7% [1] [2]. This neuroendocrine carcinoma exhibits rapid doubling time and early metastatic dissemination, with approximately two-thirds of patients presenting with extensive-stage disease at diagnosis [3]. The molecular landscape of SCLC is dominated by nearly universal biallelic loss of tumor suppressors TP53 and RB1, creating a genetic context that has proven resistant to targeted therapeutic approaches [1] [3]. Despite initial sensitivity to platinum-etoposide chemotherapy, most patients experience relapse within months, followed by the emergence of therapy-resistant disease [1] [3].

This compound (MP-470) is a multi-targeted tyrosine kinase inhibitor that represents a promising approach to overcome SCLC therapeutic resistance. This synthetic carbothioamide compound exhibits potent activity against several validated cancer targets, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and MET receptor tyrosine kinase [4] [5]. Beyond its direct kinase inhibition, this compound's unique mechanism involves suppression of DNA repair through downregulation of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair [4] [5]. This dual mechanism positions this compound as a promising candidate for combination therapy with DNA-damaging agents, which remain the cornerstone of SCLC treatment.

Molecular Mechanisms and Signaling Pathways

Primary Molecular Targets and Downstream Effects

This compound exerts its anti-tumor effects through a multi-faceted mechanism that simultaneously disrupts proliferative signaling and compromises DNA damage repair capacity. The primary kinase targets of this compound include:

c-Kit inhibition: this compound potently targets mutant forms of c-Kit, with inhibitory activity demonstrated at low micromolar concentrations (IC~50~ ~5 μM) [5] [6]. This pathway is implicated in SCLC proliferation and survival, with high c-Kit expression associated with more durable disease control in clinical studies [4].

MET receptor blockade: this compound competes with ATP for binding at the MET catalytic site, effectively inhibiting HGF/MET signaling [6]. This pathway normally activates downstream effectors including AKT and ERK, promoting cell survival and proliferation [6].

PDGFRα inhibition: As with other receptor tyrosine kinases, this compound suppresses PDGFRα signaling, potentially disrupting tumor-stromal interactions that support SCLC growth.

The RAD51 suppression capability of this compound represents a particularly valuable mechanism in SCLC, where high proliferation rates create inherent sensitivity to DNA-damaging agents [4] [5]. By downregulating RAD51 expression, this compound reduces the capacity of cancer cells to repair chemotherapy-induced DNA damage, creating synergistic cytotoxicity when combined with etoposide or platinum agents [4]. Preclinical studies have demonstrated that etoposide resistance in SCLC cells positively correlates with RAD51 levels, validating this approach to overcome treatment resistance [4].

SCLC Signaling Pathways and this compound Targeting

Figure 1: this compound Mechanism of Action in SCLC Signaling Pathways. This diagram illustrates the key molecular targets of this compound, including receptor tyrosine kinases (MET, c-Kit, PDGFR) and downstream effectors including PI3K/AKT and MAPK pathways. Crucially, this compound also downregulates RAD51, impairing DNA damage repair and sensitizing cells to DNA-damaging agents.

Xenograft Methodology and Experimental Design

SCLC Xenograft Model Establishment

Patient-derived xenograft (PDX) models have emerged as the gold standard for preclinical therapeutic testing in SCLC, maintaining intratumor heterogeneity and molecular features of original tumors more faithfully than conventional cell line-derived models [7] [8]. The establishment of SCLC PDX models involves specific methodological considerations:

Tumor Implantation: Fresh SCLC tumor specimens obtained from chemo-naïve patients are finely minced and vigorously triturated in PBS, then passed through a 60μm filter before resuspension in Matrigel at 4°C [7]. The cell suspension is typically injected subcutaneously in the flanks of immunocompromised mice (NOD/SCID or athymic nude mice), with orthotopic implantation as an alternative approach.

Serial Propagation: When primary (P0) tumors reach approximately 1cm in diameter, mice are sacrificed and tumors are disaggregated for serial passage [7]. The establishment period varies significantly across models, typically stabilizing at 40-50 days with successive passages [8].

Model Validation: Successful engraftment requires confirmation of SCLC phenotype through immunophenotyping (CD56 expression) and histopathological assessment to maintain neuroendocrine features [7]. Gene expression profiling should demonstrate retention of SCLC-specific signatures compared to original patient tumors.

Critical considerations for SCLC PDX models include the use of chemo-naïve tumor samples whenever possible, as prior therapy may alter tumor biology and drug response [7]. Additionally, the low engraftment rate of SCLC specimens presents a practical challenge, necessitating parallel implantation in multiple mice to ensure model establishment.

This compound Dosing and Treatment Protocols

Based on published preclinical and clinical data, the following dosing regimen is recommended for this compound testing in SCLC xenograft models:

Table 1: this compound Dosing Protocol for SCLC Xenograft Studies

| Parameter | Recommended Specification | Additional Notes |

|---|---|---|

| Dose | 300 mg/kg | Clinical equivalent based on phase II trials [4] |

| Frequency | Three times daily | Oral administration |

| Formulation | Lipid-suspension capsules | Improved exposure over dry-powder capsules [4] |

| Run-in Period | 3 days before chemotherapy | For Cycle 1 only |

| Treatment Duration | 21-day cycles | Continue until tumor progression or toxicity limits |

| Combination Agents | Platinum-etoposide (EP) | Use same EP regimen that induced prior progression |

The three-day run-in period of this compound before initiating chemotherapy in the first cycle is designed to preemptively suppress DNA repair mechanisms before introducing DNA-damaging agents [4]. For combination studies, the specific platinum-etoposide regimen should mirror that which previously failed to control tumor growth, enabling assessment of this compound's ability to reverse resistance.

Response Monitoring and Endpoint Assessment

Tumor measurements should be performed at least twice weekly using calipers, with volume calculated using the formula: (length × width^2^)/2. Comprehensive response assessment incorporates multiple parameters:

- Objective tumor response: Evaluated according to RECIST 1.1 criteria, with partial response defined as ≥30% decrease in tumor diameter [4].

- Response duration: Measured from initial response until documented progression.

- Disease control rate: Combination of complete response, partial response, and stable disease.

- Time to progression: From treatment initiation to documented tumor growth.

Biomarker correlates should be integrated into response assessment whenever possible. c-Kit expression evaluated by H-score immunohistochemistry has demonstrated potential as a predictive biomarker, with scores ≥100 associated with improved disease control in clinical studies [4]. Additional molecular analyses may include assessment of MET phosphorylation status and RAD51 expression levels in pre- and post-treatment tumor samples.

Experimental Results and Efficacy Data

Preclinical Efficacy of this compound in SCLC Models

Preclinical studies have demonstrated promising activity of this compound in SCLC models, particularly in combination with DNA-damaging agents. Key findings from these investigations include:

Table 2: Preclinical Efficacy of this compound in SCLC Models

| Study Type | Model System | Treatment Conditions | Key Outcomes | Reference |

|---|---|---|---|---|

| In vitro | SCLC cell lines | This compound + etoposide | Synergistic cytotoxicity; RAD51 downregulation | [4] [5] |

| In vivo | SCLC xenografts | This compound + carboplatin-etoposide | Enhanced tumor growth inhibition | [4] |

| Mechanistic | Myeloma cell lines | This compound monotherapy | Inhibition of MET phosphorylation; AKT/ERK pathway suppression | [6] |

| Clinical correlate | Primary CD138+ cells | This compound (25 μM) | 20-67% increased cell death in 6/8 patient samples | [6] |

The synergistic relationship between this compound and etoposide has been consistently demonstrated across SCLC model systems [4] [5]. This synergy appears mediated through this compound's capacity to suppress RAD51 induction, compromising the homologous recombination repair pathway normally activated in response to etoposide-induced DNA damage.

Clinical Translation and Biomarker Correlates

The phase II ESCAPE trial provides the most comprehensive clinical data for this compound in SCLC, specifically investigating its efficacy in platinum-refractory disease [4]. Although the trial did not meet its primary endpoint in an unselected population, important signals of activity emerged in biomarker-defined subgroups:

- Objective response: 4 of 23 patients (17.4%) achieved partial response by RECIST 1.1, with 2 (8.7%) centrally confirmed [4].

- Response duration: Centrally confirmed responses persisted for 119 and 151 days, respectively [4].

- Disease control: 3 additional patients (13%) exhibited confirmed stable disease, yielding an overall disease control rate of 30.4% [4].

- Biomarker correlation: Two patients with c-Kit H-score ≥100 experienced durable disease control of 151 and 256 days, suggesting c-Kit expression may enrich for this compound response [4].

These clinical findings underscore the importance of patient selection strategies in future this compound development. The association between high c-Kit expression and improved disease control provides a rational basis for biomarker-guided patient enrichment in subsequent clinical trials.

Protocol Implementation and Troubleshooting

Practical Considerations for Protocol Implementation

Successful implementation of this compound xenograft studies requires attention to several practical considerations:

Formulation Optimization: this compound exposures are significantly improved with lipid-suspension capsules compared to dry-powder formulations [4]. This enhanced bioavailability should be considered in preclinical dosing strategies to ensure adequate drug exposure.

Combination Chemotherapy Timing: The sequence of this compound administration relative to chemotherapy is critical. The 3-day run-in period before chemotherapy initiation in cycle 1 allows for preemptive suppression of DNA repair mechanisms [4].

Toxicity Monitoring: Combination therapy with platinum-etoposide and this compound may produce myelosuppression and other overlapping toxicities. Complete blood counts should be monitored regularly, with dose adjustments implemented according to predefined criteria.

Pharmacodynamic Assessment: Evaluation of target engagement should include assessment of MET phosphorylation status and RAD51 expression levels in tumor tissue collected at endpoint [6]. These measures provide critical validation of this compound's mechanism of action.

Troubleshooting Common Challenges

Several challenges may arise during this compound xenograft studies, with the following approaches recommended:

Low Engraftment Rate: SCLC PDX models typically exhibit variable engraftment efficiency. This can be mitigated by multiple parallel implantations and use of highly immunocompromised mouse strains (NOD/SCID vs. athymic nude) [7] [8].

Acquired Resistance: As with clinical SCLC, xenograft models may develop resistance to combination therapy. Consider serial tumor biopsies at progression to assess mechanisms of resistance, including potential upregulation of alternative DNA repair pathways.

Variable Drug Exposure: The oral administration route may produce variable inter-animal drug levels. Therapeutic drug monitoring through plasma sampling can identify outliers with subtherapeutic exposure.

Biomarker Assessment Discordance: Pre- and post-treatment tumor heterogeneity may complicate biomarker interpretation. Multiple regional sampling within each tumor provides a more comprehensive assessment of biomarker status and evolution under therapeutic pressure.

Conclusion and Future Directions

This compound represents a promising therapeutic approach in SCLC through its unique dual mechanism targeting both proliferative signaling and DNA damage repair. The synergistic activity with platinum-etoposide chemotherapy provides a rational combination strategy for overcoming treatment resistance in this aggressive malignancy. Preclinical xenograft models have been instrumental in characterizing this compound's mechanism of action and antitumor efficacy, with clinical studies validating its potential in biomarker-selected populations.

Future research directions should focus on refined patient selection strategies, particularly validation of c-Kit expression as a predictive biomarker for this compound response. Additionally, exploration of this compound combinations with novel DNA-damaging agents or immunotherapy approaches may further expand its therapeutic utility. The integration of advanced PDX models that better recapitulate SCLC heterogeneity and evolution under therapeutic pressure will be essential for these development efforts.

References

- 1. Actionable Driver Events in Small Cell Lung Cancer - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Actionable Driver Events in Small Cell Lung Cancer [mdpi.com]

- 3. Strategies to Target Chemoradiotherapy Resistance in ... [pmc.ncbi.nlm.nih.gov]

- 4. A phase 2, open-label, multi-center study of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Targeting MET kinase with the small-molecule inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. A Primary Xenograft Model of Small Cell Lung Cancer ... [pmc.ncbi.nlm.nih.gov]

- 8. Patient-derived xenograft models in cancer therapy [nature.com]

Clinical Evidence and Rationale for c-Kit as a Biomarker

Amuvatinib is a multi-targeted kinase inhibitor that has been evaluated in combination with platinum-etoposide (EP) chemotherapy for treating platinum-refractory small cell lung cancer (SCLC) [1] [2].

A phase 2 study (ESCAPE) explored this combination but did not meet its primary efficacy endpoint in an unselected patient population [1] [2]. Despite the overall result, a pre-planned biomarker analysis suggested that c-Kit protein expression, measured via an H-score, could identify patients who might benefit more from the treatment.

The table below summarizes the key biomarker findings from the study:

| Finding | Description |

|---|---|

| Primary Study Outcome | The study did not meet its primary endpoint in the overall platinum-refractory SCLC population [1] [2]. |

| c-Kit H-Score Finding | Two subjects had a c-Kit H-score of ≥100. These individuals experienced notably longer durable disease control (151 and 256 days) compared to the general cohort [1] [2]. |

| Conclusion | High c-Kit expression may predict better outcomes with this compound + EP, warranting further study in a biomarker-selected population [1] [2]. |

Proposed Protocol for c-Kit Immunohistochemistry (IHC) and H-Scoring

The specific protocol for c-Kit staining and H-scoring was not detailed in the published results. The methodology below is a generalized, best-practice framework for such an analysis, based on common laboratory standards.

Reagents and Equipment

- Primary Antibody: Anti-c-Kit (CD117) antibody, validated for IHC on FFPE tissue.

- Detection Kit: HRP-based detection system with compatible chromogen (e.g., DAB).

- Tissue Samples: FFPE tumor tissue blocks from clinical trial subjects.

- Microtome, slides, and standard IHC processing equipment.

- Brightfield microscope, preferably with slide scanning capability.

Staining Procedure

- Sectioning: Cut 4-5 μm sections from FFPE blocks and mount on charged slides.

- Deparaffinization: Bake slides and process through xylene and graded alcohols to water.

- Antigen Retrieval: Perform heat-induced epitope retrieval using a target retrieval solution (e.g., citrate buffer, pH 6.0).

- Blocking: Block endogenous peroxidases and apply a protein block to reduce non-specific binding.

- Antibody Incubation: Apply the optimized dilution of the primary c-Kit antibody and incubate.

- Detection: Apply the HRP-labeled secondary antibody/polymer and the chromogen substrate according to the kit's instructions.

- Counterstaining: Counterstain with hematoxylin, dehydrate, and add a coverslip.

H-Score Calculation Methodology

The H-score is a semi-quantitative measure that incorporates both the intensity of staining and the percentage of positive tumor cells. It is calculated by a trained pathologist who evaluates the stained slides.

The formula is: H-Score = (0 × % cells 0+) + (1 × % cells 1+) + (2 × % cells 2+) + (3 × % cells 3+)

The resulting score ranges from 0 to 300. In the this compound study, an H-score ≥ 100 was used as a threshold to define "high" c-Kit expression [1] [2].

Key Considerations for Implementation

- Validation is Critical: Before analyzing clinical samples, the entire IHC protocol must be rigorously validated using appropriate controls to ensure specificity, sensitivity, and reproducibility.

- Pre-Analytical Variables: Factors like tissue fixation time and processing can significantly affect staining results and must be standardized across all samples.

- Blinded Pathology Review: To minimize bias, the pathologist scoring the slides should be blinded to the clinical outcomes of the patients.

- Digital Pathology: For greater consistency, consider using digital image analysis tools to assist with the quantification of staining intensity and percentage.

Important Limitations

The specific antibody clone, dilution, and detailed staining conditions used in the phase 2 this compound trial are not provided in the available public literature. The protocol above is an inference of standard laboratory practice for such assays.

References

Comprehensive Application Notes and Protocols: Measuring RAD51 Expression in Amuvatinib Research

Introduction to Amuvatinib and RAD51 in Cancer Therapy

This compound (also known as MP470) is an oral, multi-targeted tyrosine kinase inhibitor that represents a promising approach in cancer therapeutics due to its unique dual mechanisms of action. Not only does it inhibit various kinase targets including c-MET, c-KIT, PDGFR, and FLT3, but it also directly suppresses RAD51 protein, a critical component of the homologous recombination DNA repair pathway in cancer cells [1]. This dual targeting approach simultaneously disrupts proliferative signaling pathways and compromises cancer cell DNA repair mechanisms, creating a powerful therapeutic synergy that is particularly effective against treatment-resistant malignancies.

The RAD51 protein plays a central role in the homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand DNA breaks in mammalian cells. RAD51 catalyzes the essential strand exchange reaction between damaged DNA and an undamaged template, forming a characteristic displacement loop (D-loop) structure that enables accurate DNA repair [2]. This DNA repair function becomes particularly crucial for cancer cells attempting to survive DNA-damaging treatments like radiation and chemotherapy. When RAD51 is overexpressed in tumors, it can significantly enhance DNA repair capacity and contribute to therapeutic resistance, as demonstrated in glioblastoma where high RAD51 expression correlates with decreased overall survival (median OS of 10.6 months vs. 20.1 months for high vs. low expression) [3].

The strategic inhibition of RAD51 by this compound represents a novel approach to overcoming treatment resistance in various cancers. By suppressing RAD51-mediated DNA repair, this compound sensitizes cancer cells to conventional DNA-damaging agents, potentially reversing therapeutic resistance and improving clinical outcomes. This application note provides detailed protocols for measuring RAD51 expression and function in this compound research, enabling researchers to quantitatively assess the drug's effects on DNA repair pathways and optimize combination therapy strategies.

This compound's Mechanism of Action and RAD51 Suppression

This compound exerts its antitumor effects through a sophisticated multi-target mechanism that simultaneously disrupts oncogenic signaling and compromises DNA repair integrity. The drug functions as a competitive ATP-binding inhibitor at the catalytic sites of multiple receptor tyrosine kinases, including c-MET, c-KIT, PDGFR, and FLT3 [1] [4]. This broad kinase inhibition profile targets critical proliferative and survival pathways in cancer cells, particularly those dependent on these signaling networks for growth and maintenance.